molecular formula C18H22S B14553613 1,1'-Sulfanediylbis(2,4,5-trimethylbenzene) CAS No. 61841-56-3

1,1'-Sulfanediylbis(2,4,5-trimethylbenzene)

Cat. No.: B14553613
CAS No.: 61841-56-3
M. Wt: 270.4 g/mol
InChI Key: OMDSMWAFALQVII-UHFFFAOYSA-N
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Description

1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) is an organic compound that features two 2,4,5-trimethylbenzene groups connected by a sulfur atom. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) typically involves the reaction of 2,4,5-trimethylbenzene with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:

    Starting Materials: 2,4,5-trimethylbenzene and sulfur dichloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

    Procedure: 2,4,5-trimethylbenzene is added to a solution of sulfur dichloride in the chosen solvent. The mixture is stirred and heated to facilitate the reaction. After completion, the product is isolated through filtration and purified using recrystallization techniques.

Industrial Production Methods

Industrial production of 1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large reactors are used to mix the starting materials under controlled conditions.

    Continuous Monitoring: The reaction is continuously monitored for temperature, pressure, and concentration of reactants to ensure optimal yield.

    Purification: The crude product is subjected to industrial purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) involves its interaction with molecular targets through its aromatic rings and sulfur atom. The compound can participate in various chemical reactions, forming intermediates that interact with biological pathways. The sulfur atom can form bonds with other elements, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Sulfanediylbis(2,4,6-trimethylbenzene): Similar structure but with different methyl group positions.

    1,1’-Sulfanediylbis(3,4,5-trimethylbenzene): Another isomer with different methyl group positions.

Uniqueness

1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) is unique due to the specific positioning of the methyl groups on the benzene rings, which influences its chemical properties and reactivity. The presence of the sulfur atom also adds to its distinctiveness, allowing for unique interactions and applications in various fields.

Properties

CAS No.

61841-56-3

Molecular Formula

C18H22S

Molecular Weight

270.4 g/mol

IUPAC Name

1,2,4-trimethyl-5-(2,4,5-trimethylphenyl)sulfanylbenzene

InChI

InChI=1S/C18H22S/c1-11-7-15(5)17(9-13(11)3)19-18-10-14(4)12(2)8-16(18)6/h7-10H,1-6H3

InChI Key

OMDSMWAFALQVII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)SC2=C(C=C(C(=C2)C)C)C)C

Origin of Product

United States

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